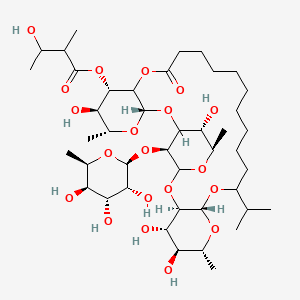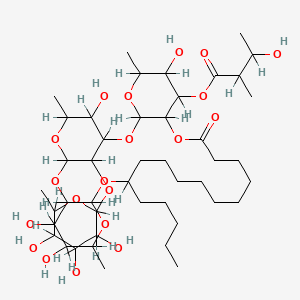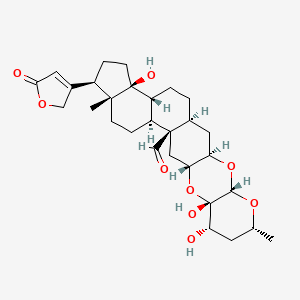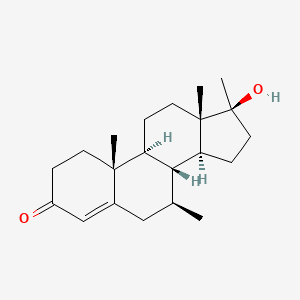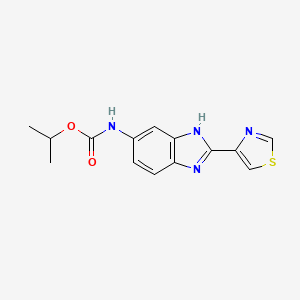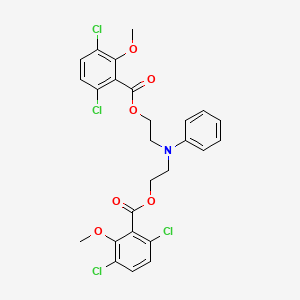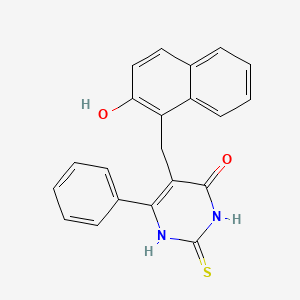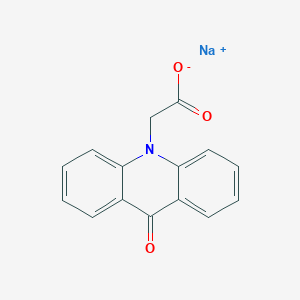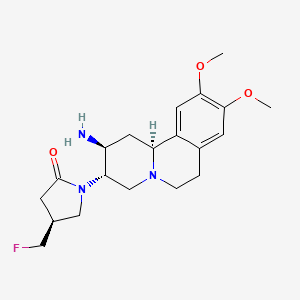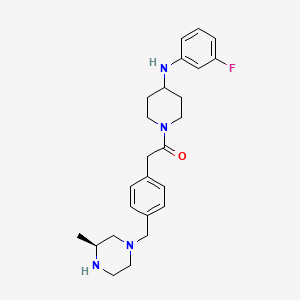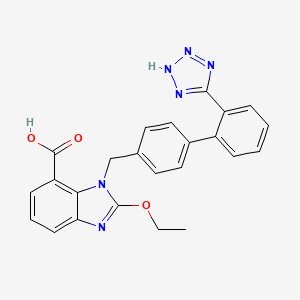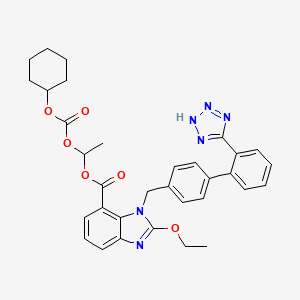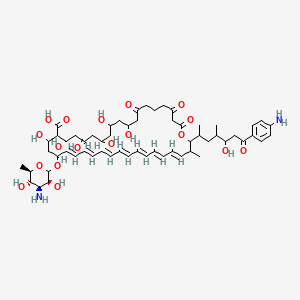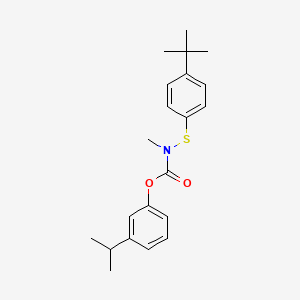
Carbamic acid, ((p-tert-butylphenyl)thio)methyl-, m-isopropylphenyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamic acid, ((p-tert-butylphenyl)thio)methyl-, m-isopropylphenyl ester is a bioactive chemical.
Aplicaciones Científicas De Investigación
1. Synthesis and Polymerization
Carbamic acid derivatives, including those similar to the specified compound, are integral in synthesizing various chemicals. For instance, the study by Sanda, Kamatani, and Endo (2001) explores the synthesis and anionic ring-opening polymerization of amino acid-derived cyclic carbonates, highlighting the versatility of carbamic acid esters in polymer science (Sanda, Kamatani & Endo, 2001).
2. Enantioselective Synthesis
The compound's derivatives play a crucial role in enantioselective synthesis, as demonstrated by the research of Goss, Dai, Lou, and Schaus (2009) in the preparation of dihydropyrimidones. This research underscores the compound's utility in creating chiral compounds with specific stereochemical configurations (Goss, Dai, Lou & Schaus, 2009).
3. Insecticide Resistance Studies
In the field of entomology, derivatives of carbamic acid, such as those structurally similar to the compound , have been studied for their role in insecticide resistance. Georghiou and Garber (1965) researched the inheritance of carbamate-resistance in houseflies, highlighting the biological implications and interactions of these compounds (Georghiou & Garber, 1965).
4. Environmental Chemistry
The compound's derivatives are significant in environmental chemistry, particularly in studies related to plasticizers and flame retardants. Phillips et al. (2020) investigated the in vitro metabolism of isopropylated and tert-butylated triarylphosphate esters, compounds structurally akin to the specified compound, revealing insights into their biological fate and potential environmental impacts (Phillips et al., 2020).
Propiedades
Número CAS |
50539-96-3 |
|---|---|
Nombre del producto |
Carbamic acid, ((p-tert-butylphenyl)thio)methyl-, m-isopropylphenyl ester |
Fórmula molecular |
C21H27NO2S |
Peso molecular |
357.5 g/mol |
Nombre IUPAC |
(3-propan-2-ylphenyl) N-(4-tert-butylphenyl)sulfanyl-N-methylcarbamate |
InChI |
InChI=1S/C21H27NO2S/c1-15(2)16-8-7-9-18(14-16)24-20(23)22(6)25-19-12-10-17(11-13-19)21(3,4)5/h7-15H,1-6H3 |
Clave InChI |
IKHXXZSISPDUHH-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC(=CC=C1)OC(=O)N(C)SC2=CC=C(C=C2)C(C)(C)C |
SMILES canónico |
CC(C)C1=CC(=CC=C1)OC(=O)N(C)SC2=CC=C(C=C2)C(C)(C)C |
Apariencia |
Solid powder |
Otros números CAS |
50539-96-3 |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Carbamic acid, ((p-tert-butylphenyl)thio)methyl-, m-isopropylphenyl ester |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



